

# Spectroscopic and Spectrometric Characterization of Methyl Coumalate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl coumalate*

Cat. No.: B027924

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This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **methyl coumalate** (methyl 2-oxo-2H-pyran-5-carboxylate), a valuable biorenewable platform molecule. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure

IUPAC Name: methyl 6-oxopyran-3-carboxylate[1] Molecular Formula: C<sub>7</sub>H<sub>6</sub>O<sub>4</sub>[1] Molecular Weight: 154.12 g/mol [1] CAS Number: 6018-41-3[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **methyl coumalate** are presented below.

The <sup>1</sup>H NMR spectrum of **methyl coumalate** shows distinct signals for the protons on the pyrone ring and the methyl ester group.

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H7	3.87	s	-
H2	6.33	dd	9.8, 1.1
H3	7.77	dd	9.8, 2.6
H5	8.29	dd	2.6, 1.1

Solvent:  $\text{CDCl}_3$ ,

Frequency: 700

MHz[2]

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Chemical Shift ( $\delta$ ) ppm
C7	52.4
C4	111.9
C2	115.3
C3	141.6
C5	158.1
C6	159.8

Solvent:  $\text{CDCl}_3$ , Frequency: 126 MHz[2]

Sample Preparation: A sample of **methyl coumalate** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 700 MHz).[2]

Data Acquisition:

- $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- $^{13}\text{C}$  NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. Chemical shifts are also referenced to TMS.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of **methyl coumalate** shows characteristic absorptions for the carbonyl groups of the ester and the  $\alpha,\beta$ -unsaturated lactone, as well as C=C and C-O bonds.

Wavenumber ( $\nu$ ) $\text{cm}^{-1}$	Intensity	Assignment
1706.4	Strong	C=O stretch (ester and lactone)
1544.8	Weak	C=C stretch
1440.4	Medium	C-H bend
1298.8	Medium	C-O stretch
1238.0	Strong	C-O stretch
1084.6	Medium	C-O stretch
839.1	Medium	C-H bend (out-of-plane)
773.2	Strong	C-H bend (out-of-plane)

Technique: Attenuated Total Reflectance (ATR) on a neat solid sample[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is commonly used.[2]

**Data Acquisition:** A small amount of the solid **methyl coumalate** sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Ion	Calculated m/z	Found m/z
$[\text{C}_7\text{H}_7\text{O}_4]^+ (\text{[M+H]}^+)$	155.0344	155.0347

Technique: Electrospray  
Ionization (ESI+), Time-of-Flight (TOF) analyzer[2]

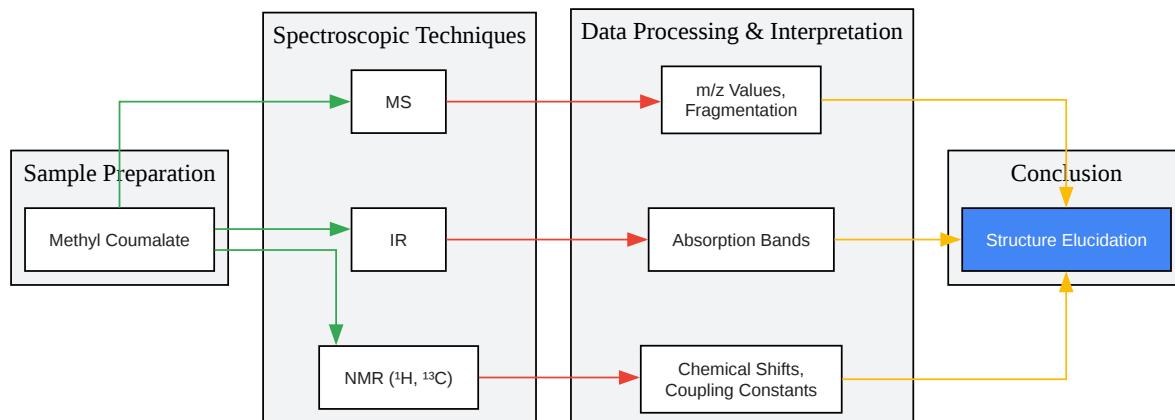
**Sample Preparation:** The **methyl coumalate** sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

**Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[2]

**Data Acquisition:** The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured. The high resolution of the instrument allows for the determination of the exact mass to several decimal places, which can be used to confirm the elemental formula.

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **methyl coumalate**.



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Caption: General workflow for spectroscopic analysis.

The following diagram shows a plausible fragmentation pathway for **methyl coumalate** under electron ionization (EI) conditions.

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## References

- 1. Methyl coumalate | C7H6O4 | CID 80113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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